molecular formula C11H13ClOS B14048091 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one

Cat. No.: B14048091
M. Wt: 228.74 g/mol
InChI Key: DPGYKJDWPRTISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one is an aromatic ketone featuring a phenyl ring substituted with a chloromethyl (-CH2Cl) group at position 2 and a methylthio (-SCH3) group at position 2. The propan-1-one moiety (C=O at position 1) distinguishes it from isomers like propan-2-one derivatives.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[2-(chloromethyl)-3-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13ClOS/c1-3-10(13)8-5-4-6-11(14-2)9(8)7-12/h4-6H,3,7H2,1-2H3

InChI Key

DPGYKJDWPRTISL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one typically involves the chloromethylation of a precursor compound followed by the introduction of the methylthio group. One common synthetic route includes:

    Chloromethylation: The precursor compound, often a substituted benzene, undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.

    Thioether Formation: The chloromethylated intermediate is then reacted with a thiol, such as methanethiol, under basic conditions to introduce the methylthio group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.

Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane or ethanol. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methylthio group may also contribute to its biological activity by modulating the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Synthesis Reference
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one 2-CH2Cl, 3-SCH3 C11H12ClOS 229.73 (calculated) Expected higher polarity due to Cl and S; potential antimicrobial activity (inferred from analogues)
1-(3-(Methylthio)phenyl)propan-2-one 3-SCH3 C10H12OS 180.27 Lower molar mass; liquid state; synthesized via Friedel-Crafts
1-(3-(Chloromethyl)phenyl)-3-(4-fluorophenyl)propan-1-one 3-CH2Cl, 4-F C16H13ClFO 290.73 Synthesized via Grignard exchange and Cu-mediated coupling; 72% yield
1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one Benzothiophene core, 5-Cl, 3-CH3 C19H15ClOS2 370.90 Solid state; sulfur-rich heterocycle enhances π-conjugation
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Thiophene core, 5-Cl, α,β-unsaturated ketone C13H9ClOS 256.73 Enone system enables conjugation; potential photochemical reactivity

Physical State and Solubility

  • Compounds with simpler substituents (e.g., 1-(3-(methylthio)phenyl)propan-2-one) are often liquids (), whereas halogenated or heterocyclic derivatives (e.g., ) tend to be solids. The target compound’s chloromethyl group likely elevates its melting point compared to non-halogenated analogues.
  • Solubility in organic solvents (e.g., THF, ethyl acetate) is expected due to the aromatic and ketone moieties, as seen in .

Biological Activity

1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one is an organic compound with notable biological activity attributed to its unique structural features. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula CHClOS, with a molecular weight of 228.74 g/mol. Its structure includes:

  • Chloromethyl group : This functional group can act as an alkylating agent, capable of modifying nucleophilic sites on biomolecules.
  • Methylthio group : Enhances lipophilicity, potentially improving binding affinity to target proteins.
  • Propanone moiety : Contributes to the overall reactivity of the compound.

Mechanisms of Biological Activity

Research indicates that the biological activity of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one is primarily due to its ability to interact with various biomolecules through multiple mechanisms:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymatic activity and disrupting cellular processes.
  • Redox Reactions : The methylthio group may participate in redox reactions, influencing various biological pathways.
  • Protein-Ligand Interactions : Enhanced lipophilicity may facilitate better membrane permeability and interaction with biological targets, making it a candidate for enzyme inhibition studies.

Inhibition Studies

Several studies have focused on the interaction of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one with specific enzymes:

  • Enzyme Inhibition : Experiments have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For instance, it was observed that the chloromethyl moiety significantly affects the binding affinity to active sites through hydrophobic interactions and hydrogen bonding.
  • Cellular Assays : In vitro assays demonstrated that 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one could modulate cell signaling pathways, suggesting potential applications in cancer therapy as a chemotherapeutic agent .

Comparative Analysis

To understand the biological activity better, a comparative analysis was conducted with structurally similar compounds. The following table summarizes key differences:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-oneCHClOSChloromethyl and methylthio groupsEnzyme inhibition, protein interaction
1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-oneCHClOSDifferent positioning of groupsModerate biological activity
1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-1-oneCHClOSSimilar structure with varied substitutionSignificant enzyme inhibition potential

Applications in Medicinal Chemistry

The unique properties of 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one position it as a valuable compound in medicinal chemistry. Potential applications include:

  • Cancer Treatment : Given its ability to inhibit key metabolic pathways, this compound may serve as a lead structure for developing new anticancer agents.
  • Drug Development : Its structural features make it a candidate for further modification to enhance efficacy and reduce toxicity in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.